![molecular formula C19H20FN3O3 B2931694 4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380077-28-9](/img/structure/B2931694.png)
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FPPP and is used as a research chemical in the field of neuroscience.
作用機序
FPPP acts as a dopamine and serotonin transporter inhibitor. It binds to these transporters and prevents the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are primarily related to its effects on dopamine and serotonin transporters. The compound has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission. This can result in a variety of effects, including increased motivation, improved mood, and decreased anxiety.
実験室実験の利点と制限
One advantage of using FPPP in lab experiments is its high potency. This allows researchers to use smaller amounts of the compound, which can be beneficial when working with expensive or difficult-to-obtain chemicals. However, FPPP also has some limitations. The compound has a short half-life, which can make it difficult to study long-term effects. Additionally, FPPP is not selective for dopamine and serotonin transporters, which can make it difficult to attribute specific effects to these neurotransmitters.
将来の方向性
There are several future directions for research involving FPPP. One area of interest is the development of more selective dopamine and serotonin transporter inhibitors. This could help to better understand the specific roles of these neurotransmitters in various physiological and pathological processes. Additionally, FPPP could be used to study the effects of drugs that target these transporters, such as antidepressants and stimulants. Finally, FPPP could be used in the development of new treatments for addiction, depression, and anxiety disorders.
合成法
The synthesis of FPPP involves the reaction between 2-methoxypyridine-4-carboxylic acid and 2-fluoro-3-phenylpropanoic acid. The reaction is catalyzed by the use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with piperazine to yield FPPP.
科学的研究の応用
FPPP is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of dopamine and serotonin transporters in the brain. The compound is also used to investigate the mechanisms of action of drugs that target these transporters. FPPP has been found to be a useful tool in the study of addiction, depression, and anxiety disorders.
特性
IUPAC Name |
4-[3-(2-fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-12-15(8-9-21-17)23-11-10-22(13-19(23)25)18(24)7-6-14-4-2-3-5-16(14)20/h2-5,8-9,12H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNNOFADSQBOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

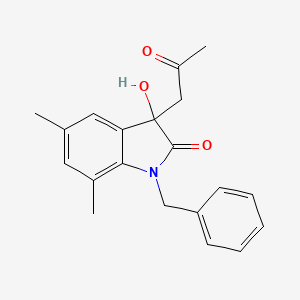
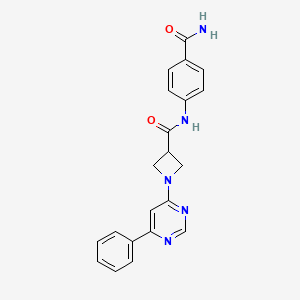
![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
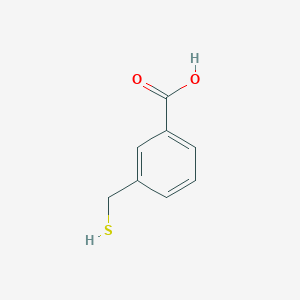
![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)
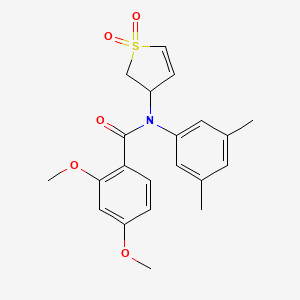
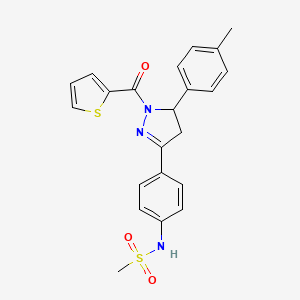
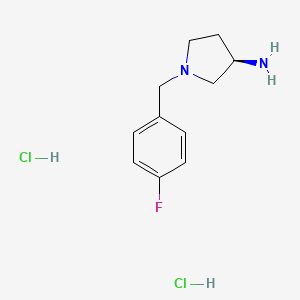
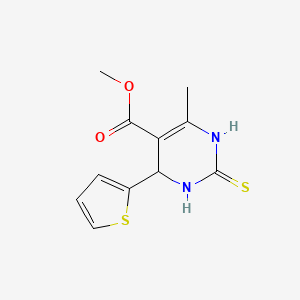
![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)
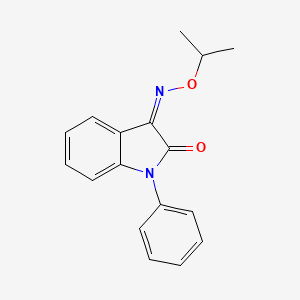
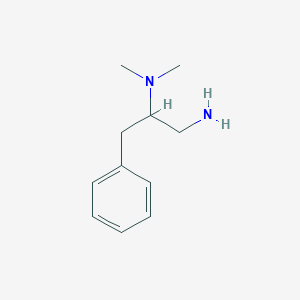
![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)